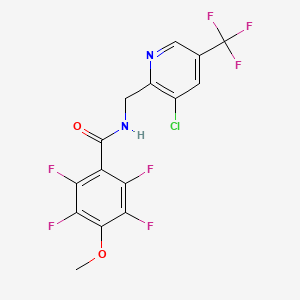
Fluopimomide
Vue d'ensemble
Description
Fluopimomide is a novel acid amide fungicide that has been developed for the control of various plant pathogens. It is a broad-spectrum fungicide that is particularly effective against soil-borne diseases. This compound works by inhibiting the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production and growth .
Applications De Recherche Scientifique
Fluopimomide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of fungicidal activity and to develop new fungicides with improved efficacy.
Biology: Researchers use this compound to investigate the effects of fungicides on soil microflora and plant health.
Medicine: Although primarily an agricultural fungicide, this compound’s mode of action provides insights into mitochondrial dysfunction, which is relevant to various medical conditions.
Industry: This compound is employed in the agricultural industry to protect crops from fungal diseases, thereby improving yield and quality .
Mécanisme D'action
Target of Action
Fluopimomide is a novel pesticide that has been found to be highly effective against nematodes, particularly the southern root-knot nematode (Meloidogyne incognita) . The primary targets of this compound are the second-stage juveniles (J2s) and eggs of Meloidogyne incognita . These nematodes are devastating threats to various crops, and this compound’s action against them helps in managing their population .
Mode of Action
The exact mode of action and target sites in nematodes by this compound remain unknown . It has been observed that this compound is highly toxic to the second-stage juveniles (j2s) and eggs of meloidogyne incognita . It delays the development of Meloidogyne incognita and decreases their reproduction .
Biochemical Pathways
This compound appears to inflict DNA damage and induce the core apoptosis pathway caused by germ-cell apoptosis, leading to the reduction of the brood size of Caenorhabditis elegans . This suggests that this compound may affect the biochemical pathways related to DNA repair and apoptosis in nematodes . .
Pharmacokinetics
It has been observed that this compound applied to the soil is effective in reducing the population densities of meloidogyne incognita . This suggests that this compound may have good soil absorption and distribution properties that allow it to effectively reach its nematode targets.
Result of Action
The action of this compound results in a significant reduction in the population densities of Meloidogyne incognita . It also reduces root galling caused by the nematode . In addition to its nematicidal effects, this compound has been observed to enhance plant height and significantly increase fruit yield of cucumber .
Action Environment
This compound is applied to the soil, suggesting that its action, efficacy, and stability may be influenced by various environmental factors such as soil type, moisture, and temperature . .
Analyse Biochimique
Biochemical Properties
Fluopimomide plays a significant role in biochemical reactions by inhibiting the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production process in fungal cells, leading to their death. This compound interacts with various biomolecules, including proteins and enzymes, to exert its fungicidal effects. The compound’s interaction with succinate dehydrogenase is particularly crucial, as it prevents the enzyme from participating in the tricarboxylic acid cycle, thereby halting cellular respiration in the target organisms .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In fungal cells, it disrupts mitochondrial function, leading to oxidative stress and cell death . The compound influences cell signaling pathways by increasing the levels of reactive oxygen species, which can damage cellular components and trigger apoptosis . Additionally, this compound affects gene expression by downregulating genes associated with mitochondrial electron transport and upregulating stress response genes . These changes in gene expression contribute to the compound’s overall fungicidal activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to succinate dehydrogenase, thereby inhibiting the enzyme’s activity . This inhibition leads to a buildup of succinate and a reduction in fumarate levels, disrupting the tricarboxylic acid cycle and electron transport chain . The resulting decrease in ATP production and increase in reactive oxygen species cause oxidative damage to cellular components, ultimately leading to cell death . This compound’s ability to induce oxidative stress and mitochondrial dysfunction is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with its fungicidal activity persisting for extended periods . Degradation products may form over time, potentially altering its efficacy and toxicity . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained oxidative stress and mitochondrial damage . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively control fungal infections without causing significant adverse effects . At higher doses, this compound can induce oxidative stress and mitochondrial damage, leading to toxicity . Threshold effects have been observed, where a certain dosage is required to achieve fungicidal activity, but exceeding this threshold can result in harmful side effects . These findings underscore the importance of determining the optimal dosage for safe and effective use.
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial respiration. By inhibiting succinate dehydrogenase, the compound disrupts the tricarboxylic acid cycle and electron transport chain . This disruption leads to a decrease in ATP production and an increase in reactive oxygen species, causing oxidative stress and cellular damage . This compound’s interaction with these metabolic pathways is central to its fungicidal activity and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . Transporters and binding proteins may facilitate the movement of this compound within cells, influencing its localization and accumulation . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy and minimizing its toxicity.
Subcellular Localization
This compound primarily localizes to mitochondria, where it inhibits succinate dehydrogenase and disrupts mitochondrial function . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for this compound’s fungicidal activity, as it allows the compound to directly interact with its target enzyme and induce mitochondrial dysfunction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluopimomide involves the condensation of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine. The reaction typically occurs under controlled conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the consistency and efficacy of the fungicide. The production facilities are equipped with advanced technologies to handle the chemicals safely and efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Fluopimomide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted this compound analogs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluopyram: Another fungicide with a similar chemical structure and mode of action.
Fluopicolide: A fungicide that also targets soil-borne pathogens but has a different chemical structure.
Oxamyl: A nematicide with some fungicidal properties but a different mode of action
Uniqueness
Fluopimomide is unique due to its high efficacy against a broad spectrum of fungal pathogens and its relatively low toxicity to non-target organisms. Its specific inhibition of succinate dehydrogenase sets it apart from other fungicides that may have broader or less specific modes of action .
Propriétés
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF7N2O2/c1-27-13-11(19)9(17)8(10(18)12(13)20)14(26)25-4-7-6(16)2-5(3-24-7)15(21,22)23/h2-3H,4H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJKFZQFTZJKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF7N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101337425 | |
| Record name | Fluopimomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309859-39-9 | |
| Record name | Fluopimomide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309859399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluopimomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOPIMOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHK7UY7L4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride](/img/structure/B1447637.png)

![[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine](/img/structure/B1447641.png)
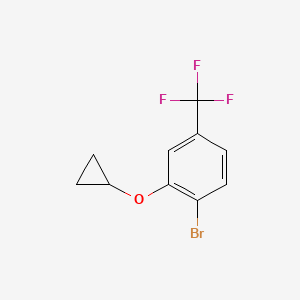
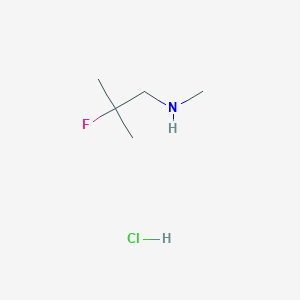
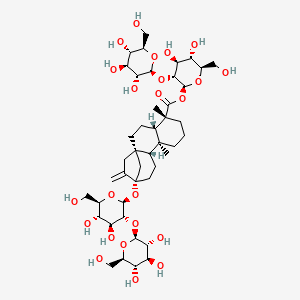
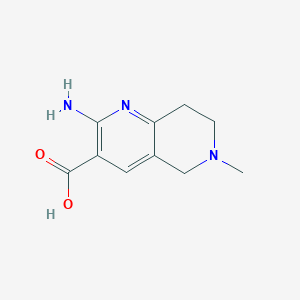
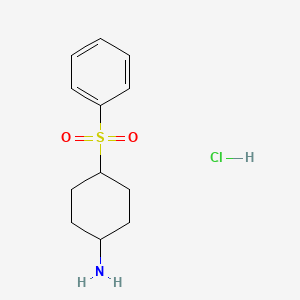
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)

![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)
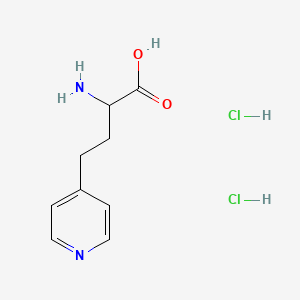
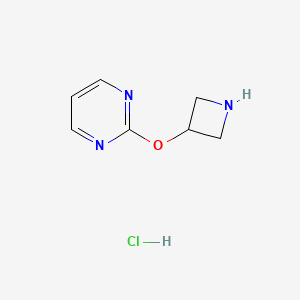
![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)
